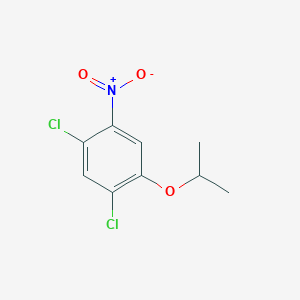

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,5-dichloro-2-nitro-4-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO3/c1-5(2)15-9-4-8(12(13)14)6(10)3-7(9)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USZMRJRYGHZJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)[N+](=O)[O-])Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194125 | |

| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41200-97-9 | |

| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41200-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041200979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-dichloro-2-(1-methylethoxy)-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene CAS number 41200-97-9

An In-Depth Technical Guide to 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS: 41200-97-9): A Key Intermediate in Agrochemical Synthesis

Executive Summary

This document provides a comprehensive technical overview of this compound, CAS number 41200-97-9. This compound is a pivotal chemical intermediate, primarily utilized as a foundational building block in the synthesis of the selective herbicide Oxadiazon.[1][2] This guide, designed for researchers, chemists, and professionals in the agrochemical and fine chemical industries, delves into the compound's physicochemical properties, outlines a representative synthetic pathway with mechanistic insights, details robust analytical methods for quality control, and discusses its principal application and handling protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this important molecule.

Chemical Identity and Physicochemical Properties

This compound is a substituted nitroaromatic compound. Its structure, featuring two chlorine atoms, a nitro group, and an isopropoxy ether group on a benzene ring, dictates its reactivity and utility. The electron-withdrawing nature of the nitro and chloro substituents activates the ring for nucleophilic substitution, a key feature leveraged in its downstream applications.[1]

Nomenclature & Identifiers:

-

Systematic IUPAC Name: 1,5-dichloro-2-nitro-4-propan-2-yloxybenzene[3]

-

Common Synonyms: 1,5-Dichloro-2-isopropoxy-4-nitrobenzene, 2,4-Dichloro-5-nitrophenyl isopropyl ether[1][3]

-

CAS Number: 41200-97-9[3]

-

SMILES: CC(C)OC1=C(C=C(C(=C1)[O-])Cl)Cl[3]

-

InChIKey: USZMRJRYGHZJID-UHFFFAOYSA-N[3]

Physicochemical Data Table:

| Property | Value | Source(s) |

| Molecular Weight | 250.08 g/mol | [1][3] |

| Appearance | Pale yellow to yellow solid | [1][4] |

| Melting Point | >134 °C (decomposes) | [4] |

| Boiling Point | 338.6 ± 37.0 °C (at 760 mmHg) | [1][4] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like benzene, toluene, ethanol, and chloroform. | [4] |

| Flash Point | 158.6 ± 26.5 °C | [1] |

| Purity Specification (Typical) | ≥99.0% Assay | [1] |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly sealed container. Light sensitive. | [1][4] |

Synthesis and Manufacturing

The industrial production of this compound is geared towards high purity and scalability, often employing advanced continuous flow processes to ensure consistent quality.[1] While specific proprietary methods vary, a fundamental and illustrative approach involves a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis.

The logical precursor for this synthesis is a polychlorinated nitrobenzene, such as 1,2,4-trichloro-5-nitrobenzene. The isopropoxy group is introduced by reacting this precursor with an isopropoxide source. The regioselectivity of the reaction is governed by the electronic activation provided by the nitro group, which strongly activates the para position for nucleophilic attack.

Representative Laboratory Synthesis Protocol

This protocol describes a plausible method for the synthesis of this compound from 1,2,4-trichloro-5-nitrobenzene.

Principle: A Williamson ether synthesis via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Sodium isopropoxide acts as the nucleophile, displacing a chlorine atom from the activated aromatic ring. The choice of an aprotic polar solvent like DMSO is critical; it effectively solvates the sodium cation, liberating a more "naked" and highly reactive isopropoxide nucleophile, thereby accelerating the reaction.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, prepare sodium isopropoxide in situ. Add 60 mL of anhydrous isopropanol to the flask, followed by the cautious, portion-wise addition of 2.5 g (0.11 mol) of sodium metal under a nitrogen atmosphere. Stir until all sodium has reacted to form a clear solution of sodium isopropoxide.

-

Solvent Exchange: Remove the excess isopropanol under reduced pressure. Add 100 mL of anhydrous dimethyl sulfoxide (DMSO) to the resulting sodium isopropoxide solid.

-

Nucleophilic Substitution: Dissolve 22.6 g (0.10 mol) of 1,2,4-trichloro-5-nitrobenzene in 50 mL of anhydrous DMSO and add it dropwise to the stirred isopropoxide solution at room temperature over 30 minutes.

-

Reaction Execution: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (4:1) solvent system.

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and pour it slowly into 500 mL of ice-cold water with vigorous stirring. The crude product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral. Recrystallize the crude product from ethanol or isopropanol to yield the pure this compound as a pale yellow solid.

-

Drying: Dry the purified product in a vacuum oven at 50 °C to a constant weight. A typical loss on drying specification is ≤0.5%.[1]

Synthesis and Purification Workflow

Caption: Figure 2: SNAr Mechanism

Application Workflow: Path to Oxadiazon

The quality of this compound directly impacts the yield and purity of the final active ingredient, Oxadiazon. [1]Oxadiazon functions as a pre-emergent herbicide, effective against various broad-leaved weeds by inhibiting the enzyme protoporphyrinogen oxidase, which is essential for chlorophyll biosynthesis in susceptible plants. [1]

Caption: Figure 3: Application Pathway

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to ensure the compound meets the required specifications (e.g., ≥99.0% purity) for its use in synthesizing agricultural products. [1]A multi-technique approach is employed for comprehensive characterization.

Analytical Methods Summary

| Technique | Purpose | Expected Observations |

| HPLC (UV Detection) | Purity assessment and quantification. | A major peak corresponding to the product with an area percentage ≥99.0%. |

| GC-MS | Structural confirmation and impurity identification. | Molecular ion peak (m/z) consistent with the molecular weight (approx. 250 amu). Fragmentation pattern characteristic of the structure. |

| ¹H NMR | Structural elucidation. | Signals corresponding to the isopropoxy group (a septet for the CH and a doublet for the two CH₃ groups) and distinct signals for the aromatic protons. |

| FT-IR | Functional group identification. | Characteristic absorption bands for C-Cl, C-O-C (ether), and asymmetric/symmetric stretches for the NO₂ group. |

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assay

Objective: To determine the purity of this compound.

-

Standard Preparation: Accurately weigh approximately 25 mg of a certified reference standard of the compound into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Sample Preparation: Prepare the sample to be tested in the same manner as the standard.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of Acetonitrile:Water (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

-

Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the analyte in the sample chromatogram to that in the standard chromatogram (area percent method).

Safety and Handling

As a chlorinated nitroaromatic compound, this compound requires careful handling to minimize exposure and environmental release.

-

Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood. [5]* Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat. [5]* Handling Precautions: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from heat, sparks, and open flames. [5]* Storage: Store in a tightly closed container in a cool, dry, and segregated area away from incompatible materials such as strong bases and oxidizing agents. [1][4]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound is considered harmful to aquatic life with long-lasting effects. [6]

Conclusion

This compound (CAS 41200-97-9) is a specialty chemical of significant industrial importance. Its value is derived from its specific molecular architecture, which is expertly designed for its role as the primary intermediate in the manufacture of the herbicide Oxadiazon. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for its efficient and safe utilization in the production of high-performance agrochemicals that support modern agriculture.

References

- Exploring 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene: A Key Pesticide Intermediate. (n.d.).

- Pesticide Intermediates - Echemi. (n.d.).

-

This compound | C9H9Cl2NO3 | CID 3016256 - PubChem. (n.d.). Retrieved from [Link]

- SAFETY DATA SHEET. (2014, June 10).

- ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE - INCHEM. (n.d.).

Sources

An In-depth Technical Guide to 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene: Synthesis, Characterization, and Application

Prepared by: Gemini, Senior Application Scientist

Introduction: A Key Intermediate in Agrochemical Synthesis

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene, a substituted nitroaromatic compound, is a molecule of significant interest not in the realm of drug development, but as a critical building block in the agrochemical industry.[1] Its primary and well-documented application lies in its role as a key intermediate in the multi-step synthesis of Oxadiazon, a selective, pre- and post-emergence herbicide.[1] Oxadiazon is valued for its efficacy against a wide range of annual broad-leaved weeds and grasses in various crops, including rice, cotton, and vineyards. The specific arrangement of the chloro, nitro, and isopropoxy substituents on the benzene ring of this intermediate is precisely engineered for subsequent chemical transformations leading to the final herbicidally active molecule.

This guide provides a comprehensive technical overview of this compound, designed for researchers and professionals in chemical synthesis and agrochemical development. We will delve into its chemical identity, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, analytical characterization methods, and crucial safety information.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is foundational to all scientific work. The compound is registered under CAS Number 41200-97-9 . While various synonyms are used in literature and commerce, two systematic IUPAC names are recognized:

-

This compound : This name treats nitrobenzene as the parent structure with chloro and isopropoxy (the systematic term for 1-methylethoxy) groups as substituents.

-

1,5-dichloro-2-nitro-4-propan-2-yloxybenzene : This alternative IUPAC name treats the benzene ring as the parent, with all functional groups named as prefixes in alphabetical order.[1]

Other common synonyms include:

For clarity and consistency, this guide will primarily use the name This compound .

Molecular Structure:

Figure 1: 2D Structure of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of a compound is paramount for designing synthetic routes, purification strategies, and ensuring safe handling. This compound is a pale yellow to light yellow solid at room temperature.[2] It is sparingly soluble in common organic solvents like chloroform, DMSO, and methanol, and is insoluble in water.[2]

| Property | Value | Source |

| CAS Number | 41200-97-9 | [1] |

| Molecular Formula | C₉H₉Cl₂NO₃ | [1] |

| Molecular Weight | 250.08 g/mol | [1] |

| Appearance | Pale Yellow to Light Yellow Solid | [2] |

| Melting Point | >134°C (decomposes) | [2] |

| Boiling Point (Predicted) | 338.6 ± 37.0 °C | [2] |

| Density (Predicted) | 1.369 ± 0.06 g/cm³ | [2] |

| Solubility | Insoluble in water; Sparingly soluble in Chloroform, DMSO, Methanol | [2] |

| Stability | Light Sensitive | [2] |

Comprehensive Synthesis Protocol

The synthesis of this compound is a two-step process starting from the commercially available 2,4-dichlorophenol. The process involves the nitration of the phenol followed by a Williamson ether synthesis to introduce the isopropoxy group. This route is a self-validating system as the successful isolation and characterization of the intermediate at each stage confirms the efficacy of the preceding step.

Step 1: Synthesis of 2,4-Dichloro-5-nitrophenol (Precursor)

The first step is the regioselective nitration of 2,4-dichlorophenol. The hydroxyl and chloro groups are ortho-, para-directing activators and deactivators, respectively. To achieve nitration at the 5-position, a sulfonation-nitration-hydrolysis sequence is employed. The bulky sulfonyl group is first introduced, directing the nitro group to the desired position, and is subsequently removed by hydrolysis.

Experimental Protocol:

-

Sulfonation: In a suitable reaction vessel equipped with a mechanical stirrer and temperature control, charge 2,4-dichlorophenol (1.0 eq). Slowly add concentrated sulfuric acid (98%, ~1.2 eq) while maintaining the temperature below 40°C. After the addition is complete, heat the mixture to 80°C and hold for 2 hours to ensure complete sulfonation.

-

Dissolution & Cooling: After cooling the reaction mixture, add chloroform (~1.5 L per kg of starting phenol) to dissolve the sulfonated intermediate. Cool the solution to 0°C using an ice bath or a suitable cooling system.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid and sulfuric acid. Add this mixture dropwise to the cooled chloroform solution, ensuring the reaction temperature does not exceed 20°C. Careful temperature control is critical to prevent side reactions and ensure safety.

-

Hydrolysis: After the nitration is complete, as monitored by a suitable technique like TLC or HPLC, transfer the reaction mixture to a hydrolysis vessel containing water. Heat the mixture to 100-105°C with vigorous stirring to distill off the chloroform. Continue heating at this temperature for approximately 5 hours to effect the hydrolysis (desulfonation) step.

-

Isolation and Purification: Cool the reaction mixture, and the product, 2,4-dichloro-5-nitrophenol, will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove residual acids, and dry under vacuum. The product is typically obtained in high yield (>89%) and purity (>99%).[3]

Figure 3: Overall synthetic pathway from 2,4-Dichlorophenol.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While experimentally obtained spectra for this compound are not widely available in public databases, we can predict the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and isopropoxy protons.

-

Aromatic Region: Two singlets are expected for the two aromatic protons, which are in different chemical environments. The proton ortho to the nitro group will be the most deshielded (downfield), likely appearing around 8.0-8.3 ppm. The other aromatic proton will appear slightly more upfield.

-

Isopropoxy Group: A septet (or multiplet) for the single CH proton, deshielded by the adjacent oxygen atom, is expected around 4.5-5.0 ppm. A doublet for the six equivalent methyl (CH₃) protons will be observed further upfield, likely in the range of 1.3-1.5 ppm.

-

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals.

-

Aromatic Carbons: Six signals are expected for the benzene ring carbons. The carbon bearing the nitro group (ipso-carbon) will be significantly downfield. The carbon attached to the isopropoxy group will also be downfield. The remaining four carbons will have shifts influenced by the electron-withdrawing effects of the chloro and nitro groups.

-

Isopropoxy Carbons: Two signals are expected: one for the methine (CH) carbon, deshielded by the oxygen, and one for the two equivalent methyl (CH₃) carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

-

N-O Stretching: Strong, characteristic asymmetric and symmetric stretching bands for the nitro group (NO₂) are expected around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C-O Stretching: A strong band corresponding to the aryl-alkyl ether C-O stretch should be visible in the 1200-1275 cm⁻¹ region.

-

Aromatic C-H and C=C: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while C=C stretching bands are found in the 1400-1600 cm⁻¹ region.

-

C-Cl Stretching: C-Cl stretching vibrations are expected in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 250.08 g/mol . Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak and any chlorine-containing fragments, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1.

-

Fragmentation: Common fragmentation pathways would include the loss of the isopropoxy group, the nitro group, and chlorine atoms.

Safety and Handling

Potential Hazards:

-

Toxicity: Dichloronitrobenzene compounds are generally classified as harmful if swallowed, in contact with skin, or if inhaled. [4][5]* Irritation: May cause skin and serious eye irritation. [4]* Sensitization: May cause an allergic skin reaction. [4]* Environmental Hazards: Likely toxic to aquatic life with long-lasting effects.

Recommended Precautions:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. If dusts or aerosols may be generated, respiratory protection should be used.

-

Handling: Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases. Protect from light. [2]* Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations.

Conclusion

This compound is a well-defined chemical intermediate with a crucial, specialized role in the production of the herbicide Oxadiazon. Its synthesis, involving a sequential nitration and Williamson ether synthesis, is based on established and reliable organic chemistry principles. While a lack of publicly available experimental spectral data necessitates a predictive approach to its analytical characterization, the expected spectroscopic signatures are well-defined by its molecular structure. Due to the potential hazards associated with nitroaromatic compounds, strict adherence to safety protocols is mandatory when handling this substance. This guide provides the foundational knowledge for researchers and scientists to synthesize, characterize, and safely handle this important agrochemical precursor.

References

- CN105646231B - A kind of preparation method of the nitrophenol of 2,4 dichloro 5 - Google P

-

Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

This compound | C9H9Cl2NO3 | CID 3016256 - PubChem. (URL: [Link])

- CN106336385A - Oxadiazon synthesis method - Google P

- CN112679378A - Preparation method of oxadiazon intermediate 2, 4-dichloro-5-isopropoxyphenylhydrazine - Google P

- CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google P

Sources

- 1. CN112679378A - Preparation method of oxadiazon intermediate 2, 4-dichloro-5-isopropoxyphenylhydrazine - Google Patents [patents.google.com]

- 2. CN110776475A - A kind of synthetic method of oxadiazon - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 5. beta.lakeland.edu [beta.lakeland.edu]

An In-depth Technical Guide on the FTIR Analysis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

PART 1: CORE DIRECTIVE

This technical guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) analysis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene, a key intermediate in the synthesis of pesticides like Oxadiazon.[1] The document is structured to provide not only a step-by-step methodology but also the scientific rationale behind each procedural choice, ensuring a robust and reproducible analytical outcome.

PART 2: SCIENTIFIC INTEGRITY & LOGIC (E-E-A-T)

As a Senior Application Scientist, the following guide is synthesized from established principles of analytical chemistry and practical, field-tested insights.

Expertise & Experience: Understanding the 'Why' Behind the 'How'

The successful application of FTIR spectroscopy hinges on a foundational understanding of the molecular structure being analyzed and the principles of the chosen analytical technique.

Molecular Structure and Expected Vibrational Signatures:

This compound (C₉H₉Cl₂NO₃) is a substituted aromatic compound.[2] Its structure contains several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum.[3]

-

Nitro Group (-NO₂): This group is a strong absorber in the IR spectrum and provides a distinct signature. Expect two prominent peaks corresponding to the asymmetric and symmetric stretching of the N-O bonds, typically found in the ranges of 1555–1485 cm⁻¹ and 1355–1320 cm⁻¹ respectively. The presence of a pair of intense peaks around 1550 cm⁻¹ and 1350 cm⁻¹ is a strong diagnostic indicator for a nitro group.[4]

-

Aromatic Ring (C=C): The benzene ring will exhibit characteristic stretching vibrations. Look for bands in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ regions.

-

Ether Linkage (C-O-C): The aryl-alkyl ether linkage will produce strong C-O stretching bands. The Aryl-O stretch is typically observed around 1250 cm⁻¹, and the Alkyl-O stretch is expected in the 1040-1010 cm⁻¹ range.

-

Aliphatic C-H Bonds: The isopropoxy group (-OCH(CH₃)₂) will show C-H stretching vibrations just below 3000 cm⁻¹.

-

Aromatic C-H Bonds: The C-H bonds on the benzene ring will have stretching absorptions above 3000 cm⁻¹.

-

C-Cl Bonds: The carbon-chlorine bonds will have absorptions in the fingerprint region, typically below 800 cm⁻¹.

The Choice of Attenuated Total Reflectance (ATR) FTIR:

For a solid sample such as this, Attenuated Total Reflectance (ATR) is the preferred sampling technique.[5][6] ATR allows for the direct analysis of solid and liquid samples with minimal preparation.[5][7] This is a significant advantage over traditional transmission methods, which often require laborious sample preparation like creating KBr pellets.[6][8] ATR works by measuring the changes that occur in an internally reflected infrared beam when it comes into contact with a sample.[9] This technique is ideal for rapid and reproducible analysis.[10]

Trustworthiness: A Self-Validating Experimental Protocol

The following protocol is designed to be a self-validating system, minimizing potential errors and ensuring the integrity of the collected data.

Experimental Protocol: ATR-FTIR Analysis

-

Instrument Preparation and Background Scan:

-

Action: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol).

-

Rationale: A clean crystal is crucial for obtaining an accurate spectrum of the sample without interference from contaminants.

-

Action: Perform a background scan.

-

Rationale: This step is essential to account for the absorbance of atmospheric water and carbon dioxide, as well as any intrinsic signals from the instrument itself. The background spectrum is automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Action: Place a small amount of the solid this compound directly onto the ATR crystal.[11]

-

Rationale: Only a small amount of sample is needed, and it must be in good contact with the crystal surface.

-

Action: Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.[11]

-

Rationale: Good contact is vital for a strong and high-quality signal.

-

-

Data Acquisition:

-

Action: Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Rationale: This range covers the majority of the mid-infrared region where most organic functional groups absorb.[12]

-

Action: Set the resolution to 4 cm⁻¹.

-

Rationale: This provides a good balance between resolving spectral features and maintaining a good signal-to-noise ratio.

-

Action: Co-add 16 to 32 scans.

-

Rationale: Signal averaging improves the signal-to-noise ratio of the spectrum.

-

Authoritative Grounding & Comprehensive References:

The interpretation of the resulting spectrum should be performed by comparing the observed absorption bands with established correlation charts and spectral databases.[13]

Expected FTIR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |

| 3100-3000 | Aromatic C-H | Stretching |

| 2990-2975, 2880-2860 | Aliphatic C-H (in isopropoxy) | Stretching |

| 1555-1485 | Nitro (-NO₂) | Asymmetric Stretching |

| 1355-1320 | Nitro (-NO₂) | Symmetric Stretching |

| ~1600 & ~1475 | Aromatic C=C | Ring Stretching |

| ~1250 | Aryl-O (Ether) | Stretching |

| ~1020 | Alkyl-O (Ether) | Stretching |

| Below 800 | C-Cl | Stretching |

PART 3: VISUALIZATION & FORMATTING

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the FTIR analysis of this compound.

References

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Available at: [Link]

-

ICSC 0254 - 1,2-DICHLORO-4-NITROBENZENE. (n.d.). INCHEM. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. Available at: [Link]

-

FTIR Functional Group Database Table with Search. (n.d.). InstaNANO. Available at: [Link]

-

Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Available at: [Link]

-

Attenuated total reflectance. (n.d.). Wikipedia. Available at: [Link]

-

Infrared Spectroscopy Absorption Table. (2021). Chemistry LibreTexts. Available at: [Link]

-

How to Interpret FTIR Results: A Beginner's Guide. (2025). Technology Networks. Available at: [Link]

-

How to Prepare Samples for FTIR Testing. (2026). WordPress.com. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

-

ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. Available at: [Link]

-

Exploring 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene: A Key Pesticide Intermediate. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. Available at: [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Available at: [Link]

-

How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). ResearchGate. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | C9H9Cl2NO3 | CID 3016256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. agilent.com [agilent.com]

- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 7. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 10. covalent.com [covalent.com]

- 11. drawellanalytical.com [drawellanalytical.com]

- 12. researchgate.net [researchgate.net]

- 13. azooptics.com [azooptics.com]

A Technical Guide to the Industrial Potential of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene

Abstract: This technical guide provides an in-depth analysis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS No. 41200-97-9), a highly functionalized aromatic compound. While its direct commercial applications are specialized, its true industrial value lies in its role as a versatile chemical intermediate. This document explores its core reactivity, established application in agrochemical synthesis, and strong potential as a precursor for specialty dyes and pharmaceutical agents. We will dissect the key chemical transformations that underpin its utility—nitro group reduction and nucleophilic aromatic substitution—and provide detailed, field-proven protocols to illustrate its practical application. This guide is intended for researchers, process chemists, and drug development professionals seeking to leverage advanced chemical building blocks.

Core Chemical Identity and Physicochemical Properties

Nomenclature and Structure

This compound is a substituted nitroaromatic compound. Its structure is characterized by a benzene ring functionalized with two chlorine atoms, a nitro group, and an isopropoxy group. This specific arrangement of electron-withdrawing (nitro, chloro) and electron-donating (isopropoxy) groups dictates its reactivity and utility as a chemical intermediate.

-

Systematic IUPAC Name: 1,5-dichloro-2-nitro-4-propan-2-yloxybenzene[1]

-

Common Synonyms: 1,5-dichloro-2-isopropoxy-4-nitrobenzene, 2,4-Dichloro-5-nitrophenyl isopropyl ether[1][2]

Below is a visualization of its molecular structure.

Caption: Molecular structure of the title compound.

Physicochemical Data

The physical properties of this compound are critical for handling, reaction setup, and purification. It is a pale yellow solid under standard conditions, with solubility in common organic solvents but not in water.[2]

| Property | Value | Source |

| Molecular Formula | C₉H₉Cl₂NO₃ | PubChem[1] |

| Molecular Weight | 250.08 g/mol | PubChem[1] |

| Appearance | Pale Yellow to Light Yellow Solid | ChemicalBook[2] |

| Melting Point | >134°C (decomposes) | ChemicalBook[2] |

| Boiling Point | 338.6 ± 37.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Solubility | Insoluble in water; Soluble in Chloroform, DMSO (Slightly), Methanol (Slightly) | ChemicalBook[2] |

| Storage Temperature | 2-8°C | ChemicalBook[2] |

Core Reactivity and Synthetic Pathways

The industrial potential of this compound stems from two primary reactive sites: the nitro group and the chlorine atoms attached to the aromatic ring. The electron-withdrawing nature of the nitro group is key, as it activates the ring for certain reactions and can itself be transformed into a highly versatile amino group.[3]

Caption: Logical workflow of key chemical transformations.

Transformation 1: Reduction of the Nitro Group

The most significant and widely exploited reaction of this intermediate is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation converts the molecule into 2,4-dichloro-5-isopropoxyaniline (CAS No. 41200-96-8), a valuable substituted aniline.[4][5] Substituted anilines are foundational building blocks in many sectors, including the dye and pharmaceutical industries.[6][7][8]

Common industrial methods for this reduction include:

-

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like Palladium, Platinum, or Raney Nickel.[9]

-

Metal/Acid Reduction: Classic methods using metals like iron, tin, or zinc in the presence of a strong acid (e.g., HCl).[10][11]

-

Hydrazine Hydrate: A patent describes the use of hydrazine hydrate with a composite catalyst in an alcohol solvent as an effective method.[4]

The resulting aniline is the direct precursor used in the synthesis of the herbicide Oxadiazon, highlighting the industrial relevance of this specific reduction.[5][12]

Transformation 2: Nucleophilic Aromatic Substitution (SNAr)

The benzene ring is "activated" by the strong electron-withdrawing nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr), where one of the chlorine atoms can be displaced by a nucleophile.[3] While the reduction to aniline is more common for this specific molecule, the principles of SNAr on similar dichloronitrobenzene compounds are well-established.[13] This pathway opens up the potential for introducing a wide variety of other functional groups, further expanding its utility as a versatile intermediate.

Established Industrial Application: Agrochemical Synthesis

The primary documented industrial use of this compound is as a key intermediate in the manufacture of the herbicide Oxadiazon .[2][12][14]

Rationale and Mechanism of Action

Oxadiazon is a selective, post-emergence herbicide used to control annual broad-leaved weeds and bindweed in various agricultural settings.[14] Its mechanism of action is the inhibition of protoporphyrinogen oxidase, an essential enzyme in the chlorophyll biosynthesis pathway in plants.[12][14] By disrupting this pathway, it effectively halts weed growth. The specific substitution pattern of the intermediate—the chloro, nitro, and isopropoxy groups—is precisely what is required for the subsequent chemical steps to form the final active oxadiazolone structure.[12][14]

Generalized Synthesis Pathway

The synthesis of Oxadiazon from the title compound involves a multi-step process where the crucial first step is the reduction of the nitro group to form 2,4-dichloro-5-isopropoxyaniline. This aniline derivative is then further processed to construct the heterocyclic oxadiazole ring system of the final herbicide.

Caption: Simplified workflow from intermediate to final product.

Experimental Protocol: Synthesis of 2,4-dichloro-5-isopropoxyaniline

This protocol is based on a patented method and illustrates a common industrial approach to the key reduction step.[4]

Objective: To reduce this compound to 2,4-dichloro-5-isopropoxyaniline.

Materials:

-

This compound (Substrate)

-

Ethanol or other suitable alcohol (Solvent)

-

Hydrazine Hydrate (N₂H₄·H₂O) (Reducing Agent)

-

Composite Catalyst (e.g., Activated Carbon supported metal catalyst)

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

Reactor Setup: Charge a suitable reaction vessel with the substrate, the solvent (alcohol), and the composite catalyst.

-

Inerting: Purge the reactor with an inert gas (e.g., Nitrogen) to remove oxygen.

-

Heating: Heat the reaction mixture to a specified temperature under agitation.

-

Reagent Addition: Add hydrazine hydrate to the mixture dropwise over a period of time. The controlled addition is crucial to manage the exothermic nature of the reaction and ensure selectivity.

-

Reaction Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or GC) until the starting material is fully consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the catalyst.

-

Remove the solvent under reduced pressure (rotary evaporation).

-

The crude product can be purified further by recrystallization or column chromatography to yield high-purity 2,4-dichloro-5-isopropoxyaniline.

-

Causality and Trustworthiness: This method is advantageous as it avoids the use of high-pressure hydrogen gas and can lead to high yields and product quality.[4] The dropwise addition of hydrazine hydrate is a critical control point to prevent side reactions and ensure process safety. The self-validating nature of the protocol is confirmed by in-process analytical monitoring, ensuring the reaction proceeds to completion before quenching.

Potential Application 2: Intermediate for Specialty Dyes

The aniline derivative, 2,4-dichloro-5-isopropoxyaniline, is a prime candidate for the synthesis of azo dyes. Azo dyes are a major class of colorants characterized by the R-N=N-R' linkage, and their synthesis almost invariably starts with an aromatic amine (aniline).[6][15]

Rationale and Proposed Synthesis

The synthesis of an azo dye involves two main steps:

-

Diazotization: The primary amino group of the aniline is converted into a diazonium salt (-N₂⁺) using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5°C).

-

Azo Coupling: The highly reactive diazonium salt is then reacted with a coupling component (e.g., a phenol, naphthol, or another aniline) in an electrophilic aromatic substitution reaction to form the final azo dye.[16]

The specific substituents (Cl, O-isopropyl) on the aniline ring would influence the final color, lightfastness, and solubility of the resulting dye, making it a building block for novel, high-performance colorants.

Potential Application 3: Building Block in Pharmaceutical Synthesis

Substituted anilines and nitrobenzenes are ubiquitous scaffolds in medicinal chemistry. Many active pharmaceutical ingredients (APIs) are synthesized from these intermediates.[17][18] The presence of multiple functional groups and substitution points on this compound and its aniline derivative makes it an attractive starting point for building complex molecular architectures.

For example, dichlorinated aromatic structures are found in various kinase inhibitors and other targeted therapies. The aniline can undergo a vast array of reactions (acylation, alkylation, sulfonylation, etc.) to build out more complex structures, while the chlorine atoms can be used as handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, which are fundamental transformations in modern drug discovery.

Conclusion

This compound is more than a specialty chemical; it is a versatile platform molecule. Its established role as a precursor to the herbicide Oxadiazon firmly grounds its industrial relevance. Beyond this, its core reactivity, particularly the transformation to 2,4-dichloro-5-isopropoxyaniline, opens significant and logical opportunities in the development of novel azo dyes and as a foundational scaffold for complex pharmaceutical agents. The strategic arrangement of its functional groups provides chemists and researchers with multiple handles for molecular elaboration, making it a valuable intermediate worthy of further exploration in diverse industrial applications.

References

- 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. (n.d.). OECD SIDS.

-

Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. (2022, June 30). Australian Industrial Chemicals Introduction Scheme. Retrieved January 27, 2026, from [Link]

-

2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

1,2-Dichloro-4-nitrobenzene. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

This compound | C9H9Cl2NO3 | CID 3016256. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Novel substituted aniline based heterocyclic dispersed azo dyes coupling with 5-methyl-2-(6-methyl-1, 3-benzothiazol-2-yl)-2, 4-dihydro-3H-pyrazol-3-one: Synthesis, structural, computational and biological studies. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]_

- CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline. (n.d.). Google Patents.

-

Aniline. (n.d.). In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Reduction of Nitrobenzene to Aniline. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

-

Understanding the Application of 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene in Herbicides. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]

-

Dye - Synthetic, Organic, Colorants. (n.d.). Britannica. Retrieved January 27, 2026, from [Link]

-

Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. (2022, November 21). ACS Organic & Inorganic Au. Retrieved January 27, 2026, from [Link]

-

Exploring 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene: A Key Pesticide Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 27, 2026, from [Link]

-

Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). (n.d.). OrgoSolver. Retrieved January 27, 2026, from [Link]

-

Azo dye formation. (n.d.). Khan Academy. Retrieved January 27, 2026, from [Link]

-

2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

Sources

- 1. This compound | C9H9Cl2NO3 | CID 3016256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 41200-97-9 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. CN101823971A - Synthesis method of 2,4-dichloro-5-isopropoxy aniline - Google Patents [patents.google.com]

- 5. 2,4-DICHLORO-5-ISOPROPOXYANILINE | 41200-96-8 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Aniline - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. orgosolver.com [orgosolver.com]

- 11. quora.com [quora.com]

- 12. nbinno.com [nbinno.com]

- 13. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]

- 14. innospk.com [innospk.com]

- 15. Dye - Synthetic, Organic, Colorants | Britannica [britannica.com]

- 16. youtube.com [youtube.com]

- 17. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 18. 2,4-Dichloronitrobenzene | C6H3Cl2NO2 | CID 11899 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthetic Landscape of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene: A Technical Guide for Chemical Researchers

This in-depth technical guide provides a comprehensive overview of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene, a key chemical intermediate. Addressed to researchers, scientists, and professionals in drug development and fine chemical synthesis, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and significant applications, with a focus on providing actionable, field-proven insights.

Compound Identification and Nomenclature

Clarity in communication is paramount in scientific endeavors. The compound of interest is most formally recognized by its IUPAC name, 1,5-dichloro-2-nitro-4-propan-2-yloxybenzene . However, in practical laboratory settings and commercial listings, a variety of synonyms are encountered. Establishing a clear understanding of this nomenclature is the first step in any research involving this molecule.

Table 1: Synonyms and Identifiers for this compound

| Identifier Type | Value |

| IUPAC Name | 1,5-dichloro-2-nitro-4-propan-2-yloxybenzene |

| CAS Number | 41200-97-9 |

| Common Synonyms | 1,5-dichloro-2-isopropoxy-4-nitrobenzene |

| 2,4-Dichloro-5-isopropoxynitrobenzene | |

| 2,4-Dichloro-5-nitrophenyl isopropyl ether | |

| Molecular Formula | C₉H₉Cl₂NO₃ |

| InChIKey | USZMRJRYGHZJID-UHFFFAOYSA-N |

The structural ambiguity inherent in common names necessitates the consistent use of the CAS number (41200-97-9) in all documentation and material procurement to ensure the correct chemical entity is being used. The presence of "isopropoxy" in many common names is a direct reference to the "(1-methylethoxy)" group in the formal name.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe use in experimental work. The following table summarizes the key properties of this compound.

Table 2: Physicochemical Data for this compound

| Property | Value | Source |

| Appearance | Pale yellow to light yellow solid | |

| Melting Point | >134°C (with decomposition) | |

| Boiling Point | 338.6 ± 37.0 °C (Predicted) | |

| Density | 1.369 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; Soluble in chloroform (sparingly), DMSO (slightly), methanol (slightly), benzene, and toluene. | |

| Storage Temperature | 2-8°C, Light Sensitive |

The limited solubility in polar protic solvents and good solubility in common organic solvents are key considerations for reaction and purification strategies. Its sensitivity to light necessitates storage in amber vials or in the dark to prevent photodegradation.

Synthesis and Reaction Mechanisms

The primary industrial synthesis of this compound involves the etherification of a dichloronitrophenol precursor. This approach is favored for its regioselectivity and scalability.

General Synthesis Pathway

The most common synthetic route starts from 2,4-dichloro-5-nitrophenol. The phenoxide is generated in situ using a suitable base, followed by nucleophilic substitution with an isopropyl halide.

Caption: Simplified workflow for the synthesis of Oxadiazon.

Potential Role in Drug Development: PARP Inhibitor Synthesis

Safety, Handling, and Storage

As a chlorinated nitroaromatic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always use a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container. As noted, it is light-sensitive.

-

Toxicity: While specific toxicity data for this compound is limited, related chlorinated nitroaromatic compounds are known to be toxic and potential irritants. Assume the compound is hazardous and handle it with appropriate care.

Conclusion

This compound is a chemical intermediate with significant utility in the synthesis of agrochemicals and as a potential building block in pharmaceutical research. Its synthesis is well-established, and its reactivity is governed by the interplay of its functional groups. A thorough understanding of its properties, synthesis, and handling is essential for any researcher intending to work with this versatile compound.

References

An In-depth Technical Guide to the Health and Safety of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene

This guide provides a comprehensive overview of the health and safety considerations for 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene, a key intermediate in the synthesis of agrochemicals. This document is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from available data on this compound and structurally related nitroaromatic compounds to provide a thorough understanding of its potential hazards and safe handling procedures.

Chemical and Physical Identity

This compound is a yellow solid.[1] It is also known by other names, including 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene and 2,4-Dichloro-5-nitrophenyl isopropyl ether.[1] This compound serves as a crucial building block in the production of the herbicide Oxadiazon.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 41200-97-9 | [1] |

| Molecular Formula | C9H9Cl2NO3 | [1][3] |

| Molecular Weight | 250.08 g/mol | [1][3] |

| Appearance | Yellow solid | [1] |

| Boiling Point | 338.6 ± 37.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 158.6 ± 26.5 °C | [1] |

| Storage Temperature | >134°C (decomposes) | [2] |

Hazard Identification and GHS Classification

Based on data for related compounds, this compound is anticipated to be classified as follows:

-

Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[4]

-

Serious Eye Irritation (Category 2A) : Causes serious eye irritation.

-

Skin Sensitization (Category 1) : May cause an allergic skin reaction.

Some nitrobenzene compounds are also associated with methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like headache, fatigue, dizziness, and a blueish discoloration of the skin and lips.[5] High-level exposure can lead to more severe symptoms, including difficulty breathing, collapse, and even death.[5] Furthermore, certain dichloronitrobenzene isomers are listed by California's Proposition 65 as known to cause cancer.[6][7]

Diagram 1: Anticipated GHS Hazard Pictograms

Caption: Anticipated GHS pictograms for this compound.

Safe Handling and Storage Protocols

Given the potential hazards, stringent safety protocols must be followed when handling this compound.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

-

Eye Protection : Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection : Chemical-resistant gloves (e.g., nitrile rubber) should be worn.

-

Skin and Body Protection : A lab coat or chemical-resistant apron is necessary. For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended.[8]

-

Respiratory Protection : If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is required.[9]

3.2. Engineering Controls

-

Ventilation : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4][9]

-

Eyewash Stations and Safety Showers : These should be readily accessible in the immediate work area.[9]

3.3. Handling Procedures

-

Avoid breathing dust.

-

Wash hands and any exposed skin thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.

3.4. Storage

-

Store in a tightly closed container.[9]

-

Keep in a dry, cool, and well-ventilated place.[9]

-

Store away from incompatible materials.

Diagram 2: Workflow for Safe Handling

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

4.1. First-Aid Measures

-

If Swallowed : Call a poison center or doctor immediately if you feel unwell. Rinse mouth.

-

If on Skin : Wash with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.

-

If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.

-

If Inhaled : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

4.2. Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[9]

-

Specific Hazards : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides and hydrogen chloride gas.

-

Protective Equipment : Firefighters should wear self-contained breathing apparatus and full protective clothing.[8]

4.3. Accidental Release Measures

-

Personal Precautions : Avoid breathing dust and contact with the substance. Ensure adequate ventilation and evacuate the area.

-

Environmental Precautions : Prevent the product from entering drains.[8]

-

Containment and Cleanup : Cover drains. Collect, bind, and pump off spills. Take up the material dry and dispose of it properly. Clean the affected area thoroughly.

Toxicological Information

Detailed toxicological studies on this compound are limited. However, the toxicology of related nitroaromatic compounds can provide valuable insights.

-

Acute Toxicity : As previously mentioned, it is likely harmful if swallowed.

-

Skin and Eye Irritation : Expected to cause serious eye irritation and may cause skin irritation.

-

Sensitization : May cause an allergic skin reaction.

-

Carcinogenicity : There is no specific data on the carcinogenicity of this compound. However, several other dichloronitrobenzene isomers are recognized as carcinogens.[7]

-

Reproductive Toxicity : No data is available.

-

Specific Target Organ Toxicity : Prolonged or repeated exposure to some nitrobenzene compounds may cause damage to organs.[9] The primary health concern associated with nitrobenzene compounds is the induction of methemoglobinemia.[10]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways.[8]

Regulatory Information

-

European Chemicals Agency (ECHA) : A registration dossier exists for this substance, indicating it has been subject to REACH regulations.

-

United States : While not specifically listed, related compounds are regulated under various statutes, including the Toxic Substances Control Act (TSCA). Some dichloronitrobenzene isomers are listed under California's Proposition 65.[6][7]

References

- Sigma-Aldrich. (2023, September 26).

- ECHEMI. (n.d.). 1-Chloro-2-methoxy-4-nitrobenzene SDS.

- Carl ROTH. (2015, December 17).

- Thermo Fisher Scientific. (2012, May 3).

- New Jersey Department of Health. (2000, July).

- Cayman Chemical. (2024, April 30).

- Wikipedia. (n.d.). 1,2-Dichloro-4-nitrobenzene.

- PubChem. (n.d.). 1-Chloro-2,5-bis(1-methylethoxy)-4-nitrobenzene.

- PubChem. (n.d.). This compound.

- ChemicalBook. (2025, October 23). This compound.

- Exploring 1,5-Dichloro-2-Nitro-4-Propan-2-Yloxybenzene: A Key Pesticide Intermedi

- OEHHA - CA.gov. (2019, September 13). 1,4-Dichloro-2-Nitrobenzene.

- Australian Government Department of Health. (2023, December 14).

- Wikipedia. (n.d.). 1,4-Dichloro-2-nitrobenzene.

- IARC Publications. (n.d.). SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS.

- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene.

- GSRS. (n.d.). 1,4-DICHLORO-2-METHOXY-5-NITROBENZENE.

- OEHHA - CA.gov. (2019, September 13). 2,4-Dichloro-1-Nitrobenzene.

- OEHHA - CA.gov. (1999, October 29). 1-Chloro-4-nitrobenzene.

Sources

- 1. innospk.com [innospk.com]

- 2. This compound | 41200-97-9 [chemicalbook.com]

- 3. This compound | C9H9Cl2NO3 | CID 3016256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. nj.gov [nj.gov]

- 6. 1,4-Dichloro-2-Nitrobenzene - OEHHA [oehha.ca.gov]

- 7. 2,4-Dichloro-1-Nitrobenzene - OEHHA [oehha.ca.gov]

- 8. carlroth.com [carlroth.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene

Introduction: Unlocking the Synthetic Potential of a Versatile Nitroaromatic Building Block

1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene, also known as 2,4-dichloro-5-isopropoxy-1-nitrobenzene, is a pivotal intermediate in the synthesis of a variety of functionalized aromatic compounds. Its chemical architecture, featuring two chlorine atoms activated by a potent electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the selective introduction of a wide array of nucleophiles, rendering it a valuable building block in the fields of agrochemicals, pharmaceuticals, and materials science. A significant application of this compound is as a key precursor in the industrial synthesis of the herbicide Oxadiazon.

This comprehensive guide provides detailed application notes and step-by-step protocols for performing SNAr reactions on this compound with various classes of nucleophiles. The protocols are designed for researchers, scientists, and drug development professionals, offering insights into reaction mechanisms, regioselectivity, and practical experimental considerations.

The Science of Activation: Understanding Reactivity and Regioselectivity

The facility of nucleophilic aromatic substitution on this compound is dictated by the electronic properties of its substituents. The nitro group (-NO2), a strong electron-withdrawing group, significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles. This activation is most pronounced at the ortho and para positions relative to the nitro group.

In this specific molecule, both chlorine atoms are positioned to be activated by the nitro group. The chlorine at the C-5 position is ortho to the nitro group, while the chlorine at the C-1 position is para. The isopropoxy group at C-2, being an electron-donating group, can also influence the regioselectivity of the substitution.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[1] First, the nucleophile attacks the carbon atom bearing a leaving group (in this case, a chlorine atom), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized, with significant stabilization provided by the electron-withdrawing nitro group. In the second, typically fast, step, the leaving group is expelled, and the aromaticity of the ring is restored.

dot graph "Meisenheimer Complex Formation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];

// Reactants Reactant [label="this compound"]; Nucleophile [label="Nu⁻"];

// Meisenheimer Complex Meisenheimer [shape=box, style=rounded, label="Meisenheimer Complex\n(Resonance Stabilized)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Product Product [label="Substituted Product"]; LeavingGroup [label="Cl⁻"];

// Arrows Reactant -> Meisenheimer [label="+ Nu⁻"]; Meisenheimer -> Product [label="- Cl⁻"]; }

Caption: General mechanism of the SNAr reaction.

The regioselectivity of the first substitution is a critical aspect of these reactions. Theoretical and experimental studies on similar dichloronitrobenzene derivatives suggest that the chlorine atom para to the nitro group (at C-1) is generally more reactive towards nucleophilic attack due to more effective stabilization of the negative charge in the resulting Meisenheimer complex. However, the presence of the bulky isopropoxy group ortho to the C-1 chlorine may introduce steric hindrance, potentially favoring substitution at the C-5 position. The choice of nucleophile, solvent, and reaction temperature can be strategically employed to control the regioselectivity.

Experimental Protocols: A Practical Guide to Synthesis

The following protocols provide detailed, step-by-step methodologies for the SNAr of this compound with representative nucleophiles.

Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

Protocol 1: Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of substituted anilines, which are valuable intermediates in drug discovery and agrochemical development.

Materials:

-

This compound

-

Primary or secondary amine (e.g., piperidine, morpholine, aniline)

-

Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or ethanol)

-

Base (e.g., triethylamine (Et3N) or potassium carbonate (K2CO3))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard work-up and purification equipment

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., acetonitrile), add the amine (1.1-2.0 eq) and the base (1.5-2.5 eq).

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the nucleophilicity of the amine.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted aniline derivative.

| Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |

| Piperidine | Acetonitrile | K2CO3 | Reflux | 4-8 |

| Morpholine | DMF | Et3N | 80 | 6-12 |

| Aniline | Ethanol | K2CO3 | Reflux | 12-24 |

Table 1: Representative Reaction Conditions for Amination.

dot graph "Amination Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853"];

Start [label="Dissolve Substrate in Solvent"]; AddReagents [label="Add Amine and Base"]; Reaction [label="Heat and Stir (Monitor by TLC)"]; Workup [label="Solvent Removal and Extraction"]; Purification [label="Column Chromatography"]; Product [label="Isolated Substituted Aniline", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> AddReagents; AddReagents -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: Experimental workflow for the amination reaction.

Protocol 2: Reaction with Alkoxides

This protocol outlines the synthesis of aryl ethers through the reaction with alkoxides, such as sodium methoxide or ethoxide.

Materials:

-

This compound

-

Sodium alkoxide (e.g., sodium methoxide (NaOMe) or sodium ethoxide (NaOEt)) or the corresponding alcohol and a strong base (e.g., sodium hydride (NaH))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF, or the corresponding alcohol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard work-up and purification equipment

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., THF).

-

Add the sodium alkoxide (1.1-1.5 eq) portion-wise at 0 °C. Alternatively, add the corresponding alcohol (1.1-1.5 eq) followed by the portion-wise addition of a strong base like sodium hydride.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography on silica gel to yield the desired aryl ether.

| Nucleophile | Solvent | Base (if applicable) | Temperature (°C) | Typical Reaction Time (h) |

| NaOMe | Methanol | - | Reflux | 2-6 |

| NaOEt | Ethanol | - | Reflux | 3-8 |

| Isopropanol | THF | NaH | 0 to RT | 4-12 |

Table 2: Representative Reaction Conditions for Alkoxylation.

Protocol 3: Reaction with Thiolates

This protocol describes the synthesis of aryl thioethers by reacting the substrate with a thiol in the presence of a base.

Materials:

-

This compound

-

Thiol (e.g., thiophenol or an alkyl thiol)

-

Base (e.g., sodium hydroxide (NaOH), potassium carbonate (K2CO3), or sodium hydride (NaH))

-

Anhydrous solvent (e.g., DMF, dimethyl sulfoxide (DMSO), or ethanol)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (optional, but recommended to prevent thiol oxidation)

-

Standard work-up and purification equipment

Procedure:

-

To a solution of the thiol (1.1-1.5 eq) in the chosen solvent (e.g., DMF), add the base (1.2-2.0 eq) and stir for 15-30 minutes at room temperature to generate the thiolate in situ.

-

Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.

-

Heat the reaction mixture to a temperature between 50-100 °C and monitor its progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

-

Purify the resulting crude aryl thioether by column chromatography.

| Nucleophile | Solvent | Base | Temperature (°C) | Typical Reaction Time (h) |

| Thiophenol | DMF | K2CO3 | 80 | 4-8 |

| Ethanethiol | Ethanol | NaOH | Reflux | 6-12 |

Table 3: Representative Reaction Conditions for Thiolation.

Conclusion: A Gateway to Molecular Diversity

The nucleophilic aromatic substitution reactions of this compound offer a robust and versatile platform for the synthesis of a wide range of functionalized aromatic compounds. The protocols and application notes provided herein serve as a comprehensive guide for researchers to effectively utilize this valuable building block. By carefully selecting the nucleophile, solvent, base, and reaction temperature, chemists can achieve high yields and control the regioselectivity of the substitution, paving the way for the development of novel molecules with potential applications in medicine, agriculture, and materials science.

References

Sources

Application Note: A Detailed Protocol for the Synthesis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 1,5-Dichloro-2-(1-methylethoxy)-4-nitrobenzene (CAS No. 41200-97-9). This compound, also known as 2,4-Dichloro-5-nitrophenyl isopropyl ether, is a key intermediate in the production of various agrochemicals, most notably the selective herbicide Oxadiazon.[1][2] The described methodology is based on the principles of the Williamson ether synthesis, a robust and widely used method for preparing ethers.[3] This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction and Scientific Background

This compound is a substituted nitroaromatic compound of significant interest in industrial and synthetic chemistry. Its primary utility lies in its role as a precursor to Oxadiazon, a pre-emergent herbicide effective against a range of broadleaf weeds.[2] The synthesis of this molecule is a prime example of nucleophilic aromatic substitution, where an alkoxide displaces a leaving group on an aromatic ring. The presence of an electron-withdrawing nitro group in the para position to the leaving group activates the ring towards nucleophilic attack, facilitating the reaction.

The protocol herein details a modified Williamson ether synthesis. This reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism rather than the more common SN2 pathway seen with alkyl halides.[3] The procedure has been optimized for high yield and purity, incorporating best practices for reaction setup, work-up, and product purification.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of the target compound is provided in the table below.

| Property | Value |

| CAS Number | 41200-97-9 |

| Molecular Formula | C₉H₉Cl₂NO₃ |

| Molecular Weight | 250.08 g/mol |

| Appearance | Pale yellow to light yellow solid[1] |

| Melting Point | >134°C (decomposes)[1] |

| Boiling Point (Predicted) | 338.6 ± 37.0 °C[1] |

| Density (Predicted) | 1.369 ± 0.06 g/cm³[1] |

| Solubility | Insoluble in water; Soluble in chloroform, DMSO, methanol, benzene, and toluene[1] |

| Storage Temperature | 2-8°C, protect from light[1] |

Reaction Scheme and Mechanism

The synthesis proceeds by reacting 1,2,4-trichloro-5-nitrobenzene with isopropanol in the presence of a strong base, such as potassium hydroxide (KOH). The isopropanol is deprotonated by the base to form the isopropoxide nucleophile, which then attacks the carbon atom bearing the chlorine at the C2 position.

Overall Reaction

Caption: Overall reaction for the synthesis of this compound.

Reaction Mechanism

The reaction follows a nucleophilic aromatic substitution (SNAr) mechanism, which can be visualized in two main steps:

-

Formation of the Isopropoxide Nucleophile: Potassium hydroxide deprotonates isopropanol to form the potassium isopropoxide salt.

-